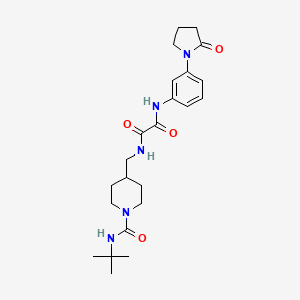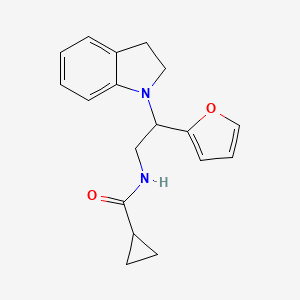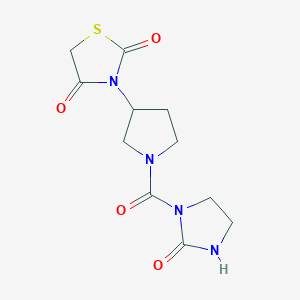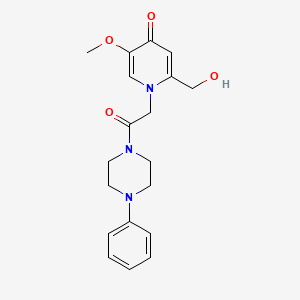![molecular formula C23H19F3N4O3S B2921624 7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-11-0](/img/structure/B2921624.png)
7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and a thio group (-SH). It also contains a pyrimido[4,5-d]pyrimidine core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimido[4,5-d]pyrimidine core suggests that the compound may have a planar structure, while the various functional groups attached to this core would add complexity to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to demethylation reactions, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .科学的研究の応用
Synthesis and Biological Activity
Research has focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties, derived from similar pyrimidine structures. For instance, compounds have been developed to act as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and analgesic and anti-inflammatory activities. Such compounds include derivatives of benzodifuran, triazines, and oxadiazepines, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Crystal Structure and Molecular Interactions
Studies on similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal their ability to form various molecular structures through hydrogen bonding and π-π stacking interactions, which could be critical for designing drugs with specific biological targets. These structural analyses provide a foundation for understanding the interaction mechanisms of these compounds at the molecular level (Trilleras et al., 2009).
Antifungal Applications
Pyrimidin-2-amine derivatives, closely related to the compound of interest, have shown promising antifungal activities against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. This suggests potential for developing new antifungal agents based on pyrimidine derivatives, which could address the growing need for effective treatments against fungal infections (Jafar et al., 2017).
Nonlinear Optical Properties
Research into styryl dyes based on the pyrimidine structure has uncovered their significant third-order nonlinear optical properties, indicating potential applications in nonlinear optical materials for device applications. These findings suggest that pyrimidine derivatives could be valuable in developing new materials for optical computing, data storage, and other photonic technologies (Shettigar et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-29-19-17(21(31)30(2)22(29)32)20(28-18(27-19)14-7-9-16(33-3)10-8-14)34-12-13-5-4-6-15(11-13)23(24,25)26/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDQZZZOMKCQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)
![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)
![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)


![Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2921556.png)



![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methylamine](/img/structure/B2921563.png)
